molecular formula C22H26N2O4S B11238666 6-tert-butyl-N-cyclopropyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-cyclopropyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11238666
M. Wt: 414.5 g/mol
InChI Key: WRHDPIDJXKFERQ-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOPROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines It is characterized by the presence of a benzenesulfonyl group, a tert-butyl group, and a cyclopropyl group attached to a dihydrobenzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOPROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the benzoxazine intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Tert-Butyl Group: This can be accomplished via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Cyclopropyl Group: This step may involve the reaction of the intermediate with cyclopropylamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially yielding alcohol derivatives.

    Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced polymers and resins due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOPROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have been studied for their enzyme inhibitory properties.

    Benzoxazine Derivatives: Compounds with similar benzoxazine rings are used in the development of advanced materials and pharmaceuticals.

Uniqueness: 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOPROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-cyclopropyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-22(2,3)15-9-12-19-18(13-15)24(29(26,27)17-7-5-4-6-8-17)14-20(28-19)21(25)23-16-10-11-16/h4-9,12-13,16,20H,10-11,14H2,1-3H3,(H,23,25)

InChI Key

WRHDPIDJXKFERQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4CC4

Origin of Product

United States

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